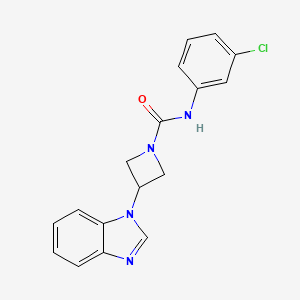![molecular formula C9H6N2O2S2 B2517902 Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 477851-85-7](/img/structure/B2517902.png)
Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have shown potential as antimycobacterial agents . They have been synthesized in combination with various other functional groups and evaluated for their in vitro antitubercular activity .
Synthesis Analysis
The synthesis of these compounds often involves the use of 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The specific synthesis process can vary depending on the desired functional groups to be included in the final compound .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an imidazo[2,1-b]thiazole ring. This ring structure is often combined with other functional groups to create a variety of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific derivative. Some general properties of imidazo[2,1-b]thiazole derivatives include good oral bioavailability and drug-like behavior .Applications De Recherche Scientifique
Anticancer Properties
Methyl thienoimidazo[2,1-b][1,3]thiazole-2-carboxylate derivatives have shown promising anticancer activity. Researchers have designed, synthesized, and tested these compounds against different cancer cell lines. For instance, compound 3j exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) cells, with an IC50 value of 9.76 µM and a selectivity index (SI) of 14.99. Flow cytometry analysis confirmed apoptosis induction in MCF-7 cells treated with 3j .
Anxiolytic Potential
Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been investigated as non-sedative anxiolytics. Their potential lies in modulating anxiety-related pathways without causing sedation .
PET Imaging Probe for Alzheimer’s Disease
Certain benzo[d]imidazo[2,1-b]thiazole derivatives serve as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains. These compounds aid in early diagnosis and monitoring of disease progression .
Kinase Inhibition
Methyl thienoimidazo[2,1-b][1,3]thiazole-2-carboxylate derivatives may act as kinase inhibitors. Investigating their effects on specific kinases could reveal potential therapeutic applications .
Antimicrobial Activity
Benzo[d]imidazo[2,1-b]thiazoles, similar to our compound, exhibit antimicrobial properties. Their activity against various pathogens makes them interesting candidates for drug development .
Anti-Mycobacterial Agents
In silico predictions and synthesis of imidazo[2,1-b]thiazole carboxamide derivatives have highlighted their importance as anti-mycobacterial agents. These compounds could contribute to combating tuberculosis and related infections .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNRXUWZQRMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C3N2C=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)





![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)